

Chaetoglobosin A chemical structure and properties

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Chaetoglobosin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a prominent member of the cytochalasan class of mycotoxins, which are secondary metabolites produced by various fungi, most notably those from the Chaetomium genus, particularly Chaetomium globosum.[1][2] Structurally, it is a complex polyketide-amino acid hybrid metabolite characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with a 10-(indol-3-yl) group.[3][4][5] First isolated from Chaetomium globosum, this compound has garnered significant interest within the scientific community due to its potent and diverse biological activities.[3]

Chaetoglobosin A is best known for its profound effects on the eukaryotic cytoskeleton, specifically its ability to disrupt actin polymerization.[2][6] This primary mechanism of action underpins its broad bioactivity spectrum, which includes potent cytotoxic effects against a range of cancer cell lines, as well as antifungal, nematicidal, and phytotoxic properties.[1][4][7] [8] Its ability to induce apoptosis in cancer cells by targeting the cytoskeleton makes it a valuable tool for cellular biology research and a potential lead compound in the development of novel anticancer therapeutics.[1][2] This guide provides an in-depth overview of the chemical



structure, physicochemical properties, biological activities, and mechanism of action of **Chaetoglobosin A**.

Chemical Structure and Physicochemical Properties

Chaetoglobosin A possesses a complex, chirally dense structure. It belongs to a class of natural products known as cytochalasans, which are characterized by a highly substituted perhydroisoindol-1-one core linked to a macrocycle. In the case of chaetoglobosins, this core is appended with an indole group derived from tryptophan.[4][9][10]

IUPAC Name: (1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.0¹,18.0¹⁴,16]henicosa-3,7,11-triene-2,5,21-trione[11]

Chemical Structure: The structure features a tricyclic core fused to an 11-membered macrocyclic ring, with an epoxide group and multiple stereocenters.[3][12]

Property	Value	Source(s)
Molecular Formula	C32H36N2O5	[2][11][12][13][14]
Molecular Weight	528.64 g/mol	[1][2][12][13]
CAS Number	50335-03-0	[1][12][13][14]
Appearance	Solid	[14]
Purity	≥98% (by HPLC)	[13][14]
Solubility	Soluble in DMSO and methanol (10 mg/mL)	[1]
Storage	-20°C	[1][14]

Biological Activities

Chaetoglobosin A exhibits a wide array of biological effects, stemming from its interaction with actin. These activities have been documented in various cell types and organisms.



Cytotoxic Activity

A significant body of research has focused on the potent cytotoxicity of **Chaetoglobosin A** against various human cancer cell lines. It induces apoptosis and inhibits cell proliferation at micromolar or even nanomolar concentrations.[1][15]

Cell Line	Cancer Type	IC50 (μM)	Source(s)
HCT116	Human Colon Cancer	3.15 - 8.44	[7][16]
КВ	Human Oral Cancer	~18-30 µg/mL	[17]
K562	Human Leukemia	~18-30 µg/mL	[17]
MCF-7	Human Breast Cancer	~18-30 µg/mL	[17]
HepG2	Human Liver Cancer	~18-30 µg/mL	[17]
A549	Human Lung Cancer	-	[18]
MDA-MB-231	Human Breast Cancer	-	[18]
Chronic Lymphocytic Leukemia (CLL) Cells	Leukemia	-	[1]

Antifungal and Nematicidal Activity

Chaetoglobosin A has demonstrated notable activity against various plant-pathogenic fungi and nematodes, suggesting its potential application in agriculture as a biocontrol agent.[1][3][4]

Organism	Activity Type	Effect	Source(s)
Phytopathogenic Fungi	Antifungal	Growth inhibition	[8]
Meloidogyne incognita (Root-knot nematode)	Nematicidal	Mortality of juveniles, inhibition of proliferation and egg hatching	[1]



Phytotoxic Activity

The compound also shows significant phytotoxicity, inhibiting the growth of seedlings at low concentrations.[4]

Plant	Concentration	Inhibitory Rate	Source(s)
Radish (Raphanus sativus)	50 ppm	>60%	[7][16]

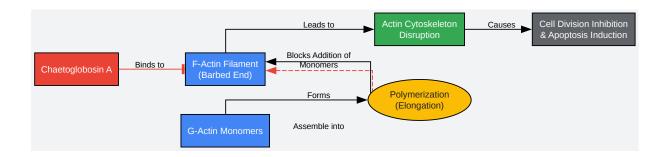
Mechanism of Action: Actin Cytoskeleton Disruption

The primary molecular target of **Chaetoglobosin A** is actin, a critical component of the eukaryotic cytoskeleton responsible for cell shape, motility, and division.[2][6] **Chaetoglobosin A** belongs to the cytochalasan family of mycotoxins, which are well-known for their ability to interfere with actin dynamics.[9][19]

The mechanism involves the following key steps:

- Binding to Actin Filaments: Chaetoglobosin A binds to the barbed (fast-growing) end of filamentous actin (F-actin).[19][20]
- Inhibition of Polymerization: This binding event physically blocks the addition of new actin monomers (G-actin) to the filament, thereby inhibiting its elongation.[6][20]
- Disruption of Actin Dynamics: By preventing polymerization, **Chaetoglobosin A** disrupts the dynamic equilibrium between F-actin and G-actin, leading to a net depolymerization and collapse of the actin cytoskeleton.[19]
- Cellular Consequences: The disruption of the actin cytoskeleton leads to a cascade of cellular effects, including inhibition of cell division (cytokinesis), loss of cell motility, changes in cell morphology, and ultimately, the induction of apoptosis (programmed cell death).[1][2]
 [6][15]





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Caption: Mechanism of **Chaetoglobosin A** action on the actin cytoskeleton.

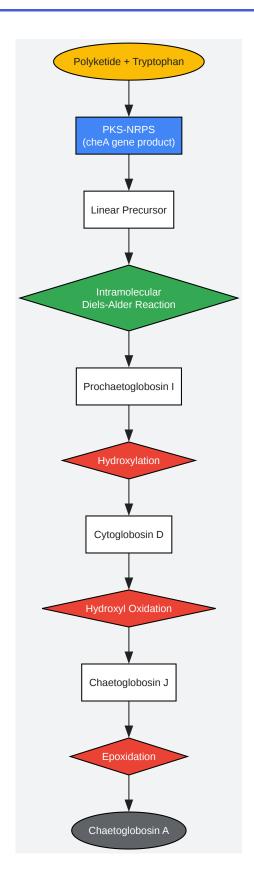
Biosynthesis

Chaetoglobosin A is a hybrid polyketide-peptide natural product.[3] Its biosynthesis is initiated by a hybrid iterative type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS). [3][12] The gene cluster responsible for its production (che cluster) has been identified in Chaetomium globosum.[21]

The key steps in the proposed biosynthetic pathway are:

- PKS-NRPS Synthesis: A hybrid PKS-NRPS enzyme synthesizes the initial polyketidepeptide backbone, incorporating tryptophan as the amino acid precursor.[9][12]
- Diels-Alder Cyclization: The linear precursor undergoes an intramolecular Diels-Alder reaction to form the characteristic tricyclic core, yielding an intermediate known as prochaetoglobosin I.[12]
- Oxidative Modifications: A series of post-PKS modifications, including hydroxylations and epoxidation catalyzed by enzymes like cytochrome P450 oxygenases, occur in a specific sequence to yield the final **Chaetoglobosin A** structure.[12] Intermediates in this process can include cytoglobosin D and chaetoglobosin J.[12]





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Caption: Simplified biosynthetic pathway of Chaetoglobosin A.



Key Experimental Protocols

The biological activities of **Chaetoglobosin A** are typically evaluated using a range of standard in vitro assays.

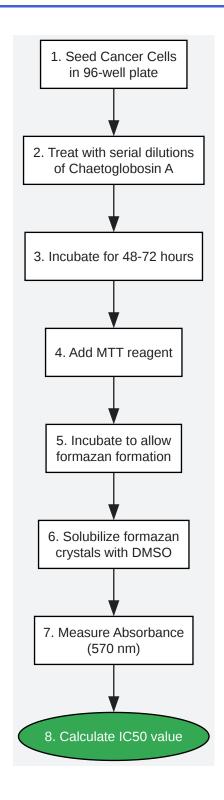
Cytotoxicity Assay (e.g., MTT Assay)

This protocol is used to determine the concentration of **Chaetoglobosin A** that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

- Cell Culture: Human cancer cells (e.g., HCT116) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a specific density. Cells are allowed to adhere overnight.
- Compound Treatment: A stock solution of Chaetoglobosin A in DMSO is serially diluted in the culture medium. The old medium is removed from the cells, and the cells are treated with various concentrations of the compound. A control group is treated with a medium containing the same percentage of DMSO.
- Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
- Solubilization and Measurement: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are converted to percentage viability relative to the control. The IC₅₀ value is calculated by plotting a dose-response curve.





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Caption: General workflow for an MTT-based cytotoxicity assay.

Antifungal Susceptibility Testing



This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of **Chaetoglobosin A** required to inhibit the visible growth of a fungus.

Methodology:

- Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable broth (e.g., potato dextrose broth).
- Compound Dilution: Chaetoglobosin A is serially diluted in the broth across the wells of a microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for growth to be visible in the positive control well (e.g., 24-72 hours).
- MIC Determination: The MIC is determined as the lowest concentration of Chaetoglobosin
 A at which no visible fungal growth is observed.

Actin Staining for Cytoskeleton Visualization

This method allows for the direct visualization of the effects of **Chaetoglobosin A** on the cellular actin network.

Methodology:

- Cell Culture and Treatment: Cells are grown on glass coverslips and treated with
 Chaetoglobosin A at a desired concentration for a specific time.
- Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibodies or dyes to enter the cell.
- Staining: The F-actin is stained using fluorescently-labeled phalloidin (e.g., TRITC-conjugated phalloidin), which binds specifically to actin filaments.[19] Nuclei can be counterstained with DAPI.



 Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope to observe changes in the actin cytoskeleton architecture.

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